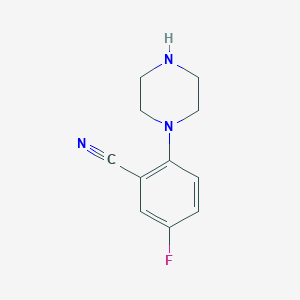

5-Fluoro-2-(piperazin-1-yl)benzonitrile

Übersicht

Beschreibung

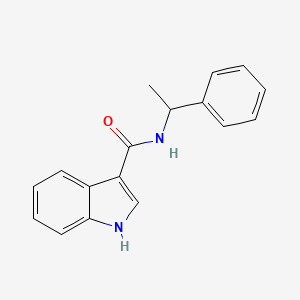

“5-Fluoro-2-(piperazin-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H12FN3 . It has a molecular weight of 205.23 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group attached to a piperazine ring via a fluoro substituent . High-resolution mass spectrometry can be used to confirm the correct molecular ion peaks .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 205.23 . Further details such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cellular Imaging

One significant application of compounds related to 5-Fluoro-2-(piperazin-1-yl)benzonitrile, such as Hoechst 33258, lies in their ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are utilized as fluorescent DNA stains, facilitating chromosome and nuclear staining, and the analysis of nuclear DNA content values via flow cytometry. This application is crucial in plant cell biology, among other fields, demonstrating the compound's utility in understanding DNA structure and function at the cellular level (Issar & Kakkar, 2013).

Anticancer Research

In the realm of cancer research, the analogues of this compound, such as 5-fluorouracil (5-FU) and its derivatives, play a critical role. These compounds are clinically useful in the palliation of patients with advanced cancer, especially in tumors of the breast and gastrointestinal tract. The focus on the biochemical and pharmacological studies of these drugs highlights their distribution and metabolic fate, underpinning their application in chemotherapy (Heidelberger & Ansfield, 1963).

Synthetic and Medicinal Chemistry

The development of efficient synthetic methods for related compounds, such as 2-Fluoro-4-bromobiphenyl, underscores the importance of these chemicals in pharmaceutical manufacturing. The pursuit of practical and cost-effective synthetic routes reflects the broader applicability of fluoro-piperazinyl compounds in medicinal chemistry, including the production of non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009).

Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone derivative, represents a novel application in the treatment of tuberculosis (TB). Its development for clinical use against TB, including drug-resistant strains, is a testament to the therapeutic potential of piperazinyl compounds. This area of research is particularly promising for developing more efficient drug regimens against a global health threat (Makarov & Mikušová, 2020).

Eigenschaften

IUPAC Name |

5-fluoro-2-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDIKSCSQBLQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

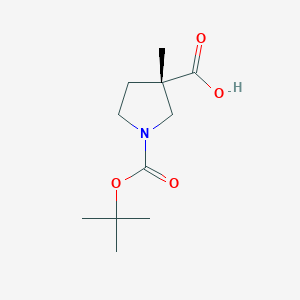

![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B3111288.png)

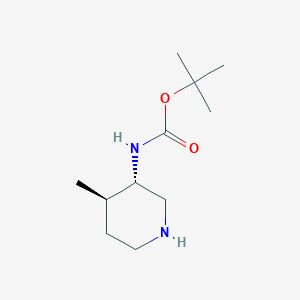

![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)

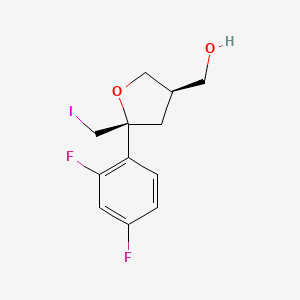

![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate](/img/structure/B3111306.png)

![2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3111319.png)